molecular formula C10H13ClF3NO B2418346 [(4-Methoxyphenyl)methyl](2,2,2-trifluoroethyl)amine hydrochloride CAS No. 1955506-23-6

[(4-Methoxyphenyl)methyl](2,2,2-trifluoroethyl)amine hydrochloride

Cat. No.: B2418346
CAS No.: 1955506-23-6
M. Wt: 255.67
InChI Key: BXPZPYRCGJBLFQ-UHFFFAOYSA-N
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Properties

IUPAC Name

2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c1-15-9-4-2-8(3-5-9)6-14-7-10(11,12)13;/h2-5,14H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPZPYRCGJBLFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)methylamine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with 2,2,2-trifluoroethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methoxyphenyl)methylamine hydrochloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for drug design and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxyphenyl)methylamine hydrochloride is unique due to the presence of both the 4-methoxyphenyl and trifluoroethyl groups. This combination imparts distinct chemical and physical properties, making it a versatile compound in various research applications.

Biological Activity

(4-Methoxyphenyl)methylamine hydrochloride (CAS No. 869472-60-6) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10_{10}H12_{12}F3_3NO
  • Molecular Weight : 219.20 g/mol
  • CAS Number : 869472-60-6
  • Purity : Typically >95% in research applications

Biological Activity Overview

The biological activity of (4-Methoxyphenyl)methylamine hydrochloride has been explored primarily in the context of its effects on various biological systems. Key areas of investigation include:

  • Dopaminergic Activity :
    • Analogous compounds have shown varying degrees of interaction with dopamine receptors. Studies indicate that while some trifluoroethyl analogs exhibit relaxant effects on vascular tissues, they do not demonstrate selectivity for dopamine receptors .
  • Antiparasitic Potential :
    • Research into related compounds has identified promising leads against Trypanosoma brucei, the causative agent of sleeping sickness. Variants of the compound have been synthesized and tested for their antiparasitic efficacy, showing significant activity .
  • Structure-Activity Relationships (SAR) :
    • Modifications to the core structure influence biological activity significantly. For instance, substituting different functional groups can enhance solubility and potency against specific targets .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Dopaminergic ActivityWeak relaxant effect; no receptor selectivity
Antiparasitic ActivityEffective against Trypanosoma brucei
Structure ModificationsEnhanced potency with specific substitutions

Table 2: Structure-Activity Relationship (SAR) Insights

Compound VariationEffect on ActivityReference
N-Methylpiperazine substitutionImproved solubility; reduced potency
Fluoro and trifluoromethyl groupsMaintained potency; improved solubility
Thiophene ring replacementVaried SAR trends; improved physicochemical properties

Case Studies

  • Dopamine Analog Study :
    A study evaluated the effects of N-trifluoroethyl analogs on adenylate cyclase activity in rat striatum. Results indicated that while these compounds produced relaxant effects in isolated arteries, they lacked selectivity for dopamine receptors, suggesting a need for further optimization in drug design .
  • Antiparasitic Lead Compound Development :
    In a medicinal chemistry investigation focused on Trypanosoma brucei, a series of diaminopurine-derived compounds were synthesized, leading to the identification of a potent lead compound with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This highlights the potential for trifluoroethyl derivatives in developing new antiparasitic agents .

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